molecular formula C19H21ClN4O2 B4967081 (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B4967081
M. Wt: 372.8 g/mol
InChI Key: YOEDKZVGZCMNCH-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[3,4-d][1,3]oxazol-2-one core, substituted with a 3-chlorophenyl group and a dimethylpyrimidinyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,3]oxazol-2-one core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 3-chlorophenyl ethylamine and 4,6-dimethylpyrimidine, which undergo cyclization and condensation reactions under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms could be employed to streamline the production process, ensuring consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into cellular processes and molecular functions.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases, such as cancer or infectious diseases. Further research is needed to fully understand its pharmacological properties and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one include other pyrrolo[3,4-d][1,3]oxazol-2-one derivatives and compounds with similar functional groups, such as:

  • (3aS,6aR)-3-[2-(4-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
  • (3aS,6aR)-3-[2-(3-bromophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrrolo[3,4-d][1,3]oxazol-2-one core and a dimethylpyrimidinyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-12-8-13(2)22-18(21-12)23-10-16-17(11-23)26-19(25)24(16)7-6-14-4-3-5-15(20)9-14/h3-5,8-9,16-17H,6-7,10-11H2,1-2H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEDKZVGZCMNCH-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3C(C2)OC(=O)N3CCC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N2C[C@H]3[C@@H](C2)OC(=O)N3CCC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.